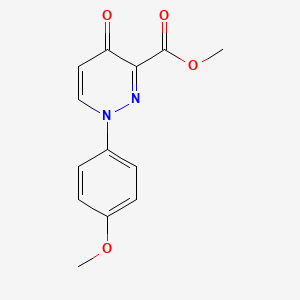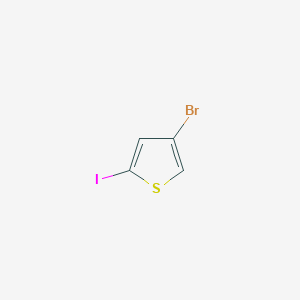![molecular formula C16H14F6N4O B2687849 1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide CAS No. 338780-34-0](/img/structure/B2687849.png)
1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide” is a chemical compound with the molecular formula C16H14F6N4O and a molecular weight of 392.305. It is related to the compound “5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine”, which has the molecular formula C10H5F6N3 and a molecular weight of 281.16 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNc1ccc2c(cc(nc2n1)C(F)(F)F)C(F)(F)F .
Scientific Research Applications
Synthesis and Characterization of Polymers and Complexes
Polyimides and Polyamides Synthesis : Novel fluorinated polyimides and polyamides derived from bis(ether amine) monomers, including compounds similar to the one , have been synthesized. These materials are noted for their excellent solubility in organic solvents, low moisture absorption, and low dielectric constants, making them suitable for advanced electronic applications (Chung et al., 2008), (Chung et al., 2009).
Metal-Organic Complexes : Research into metal-organic complexes based on naphthalene and pyridine derivatives showcases the potential for creating diverse metal–organic frameworks (MOFs). These complexes exhibit interesting fluorescence and photocatalytic properties, suggesting applications in sensors, imaging, and environmental remediation (Lin et al., 2015).
Molecular Modeling and Drug Design
- Molecular Interaction Studies : Investigations into the molecular interactions of compounds structurally related to the query chemical with biological receptors have been conducted. These studies use molecular modeling to understand binding mechanisms, offering insights into the design of new molecules for therapeutic purposes (Shim et al., 2002).
Supramolecular Chemistry and Self-Assembly
- Self-Assembly of Perylene Derivatives : Research on perylene derivatives that bear hydrogen-bonding moieties similar to the target compound reveals the potential for constructing supramolecular assemblies. These structures show promise in the development of nanofibers and other nanostructured materials with applications in electronics, photonics, and nanotechnology (Yang et al., 2009).
Applications in Water Oxidation
- Catalysis for Water Oxidation : Studies have explored the use of ruthenium complexes with ligands structurally related to the target compound for catalyzing water oxidation. These findings highlight the potential of such complexes in energy conversion and storage applications, contributing to the development of sustainable energy technologies (Zong & Thummel, 2005).
properties
IUPAC Name |
1-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N4O/c17-15(18,19)10-7-11(16(20,21)22)24-14-9(10)1-2-12(25-14)26-5-3-8(4-6-26)13(23)27/h1-2,7-8H,3-6H2,(H2,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHBUOJQTRNYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B2687768.png)
![N-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2687769.png)
![N-(3-bromobenzyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2687770.png)
![Dimethyl({[(piperidin-4-yl)methyl]imino})-lambda6-sulfanone dihydrochloride](/img/structure/B2687771.png)

![1-(4-Hydroxypyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B2687773.png)

![4-butoxy-N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)benzenesulfonohydrazide](/img/structure/B2687777.png)


![2-(3-Chlorophenyl)-7-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2687785.png)


